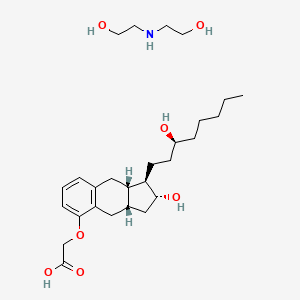
Treprostinil-Diolamin
Übersicht
Beschreibung
See also: Treprostinil (has active moiety).
Wissenschaftliche Forschungsanwendungen
Behandlung der pulmonalen arteriellen Hypertonie (PAH)
Treprostinil-Diolamin wird zur Behandlung der pulmonalen arteriellen Hypertonie (PAH) eingesetzt, einer fortschreitenden und tödlichen Krankheit ohne Heilung . Es ist ein Prostacyclin-Analogon, das die Vasodilatation der pulmonalen und systemischen arteriellen Gefäßbetten fördert und die Plättchenaggregation hemmt . Es wurde gezeigt, dass das orale Prostacyclin-Analogon this compound die Belastungsfähigkeit bei PAH-Patienten verbessert, die keine andere Behandlung erhalten .
Behandlung der mit interstitieller Lungenerkrankung verbundenen pulmonalen Hypertonie (PH-ILD)
This compound wird auch zur Behandlung der mit interstitieller Lungenerkrankung verbundenen pulmonalen Hypertonie eingesetzt . Dies ist eine weitere komplexe und unheilbare Krankheit, bei der pulmonale Vasodilatatoren die Kerntherapie bleiben .
Erstmalige Prostacyclin-Behandlungsoption für PAH-Patienten
Orales Treprostinil könnte eine bequeme, erstmalige Prostacyclin-Behandlungsoption für PAH-Patienten darstellen, die keine intensivere Therapie benötigen . Dies ist besonders vorteilhaft, da die Verabreichungsanforderungen parenteraler und inhalativer Prostacyclin-Analogtherapie ihre Verwendung bei Patienten mit weniger schwerer Erkrankung einschränken können .
Verbesserung der Belastungsfähigkeit
Es wurde gezeigt, dass die orale Treprostinil-Therapie die Belastungsfähigkeit bei PAH-Patienten verbessert . Der primäre Endpunkt in einer Studie war die Veränderung gegenüber dem Ausgangswert der 6-Minuten-Gehstrecke in Woche 12, und der Behandlungseffekt betrug 23,0 m (P=0,0125) .
Verbesserung der Lebensqualität
Das erste für die Behandlung von PAH zugelassene Mittel war Epoprostenol, ein synthetisches Prostacyclin, das die Lebensqualität der Patienten deutlich verbessert . Als stabiles trizyklisches Analogon von Prostacyclin wird erwartet, dass this compound ähnliche Wirkungen hat .
Potenzielle Verwendung bei anderen Formen der pulmonalen Hypertonie
Während this compound in erster Linie zur Behandlung von PAH und PH-ILD eingesetzt wird, besteht möglicherweise das Potenzial für seinen Einsatz bei anderen Formen der pulmonalen Hypertonie . In diesem Bereich sind jedoch weitere Forschungsarbeiten erforderlich.
Wirkmechanismus
- Treprostinil diolamine primarily targets the prostacyclin pathway. It is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator .
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Treprostinil diolamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets. By binding to these receptors, treprostinil diolamine activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Cellular Effects
Treprostinil diolamine exerts multiple effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by enhancing the production of nitric oxide and reducing the levels of endothelin-1, a potent vasoconstrictor. In smooth muscle cells, treprostinil diolamine inhibits proliferation and induces relaxation, which helps in reducing pulmonary vascular resistance. Additionally, it influences cell signaling pathways, such as the cAMP pathway, and modulates gene expression related to vasodilation and anti-proliferative effects .
Molecular Mechanism
The molecular mechanism of treprostinil diolamine involves its binding to IP receptors on target cells. This binding activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in vasodilation and inhibition of platelet aggregation. Treprostinil diolamine also affects gene expression by modulating transcription factors involved in the regulation of vascular tone and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of treprostinil diolamine have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that continuous exposure to treprostinil diolamine can lead to sustained vasodilation and reduced pulmonary artery pressure. Prolonged use may also result in desensitization of IP receptors, necessitating adjustments in dosage to maintain therapeutic effects .
Eigenschaften
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRWEUCEXUUAV-ZSESPEEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232132 | |
| Record name | Treprostinil diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830354-48-8 | |
| Record name | Treprostinil diolamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830354488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Treprostinil diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREPROSTINIL DIOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1FKG90039 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


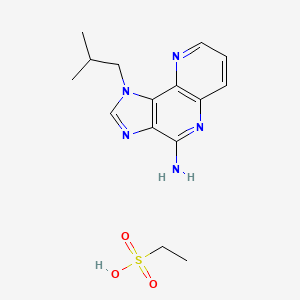

![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)

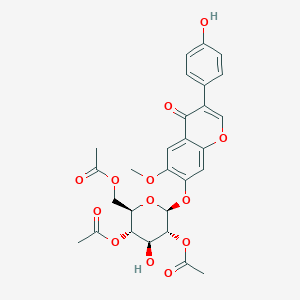

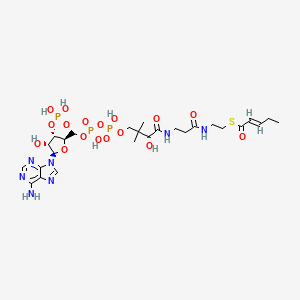

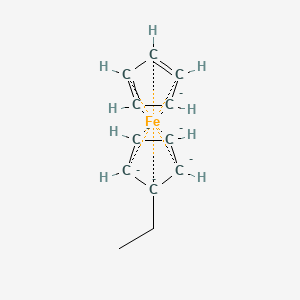

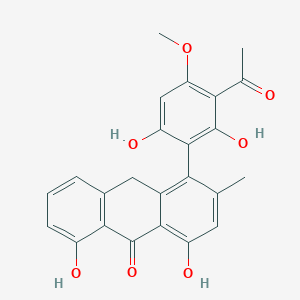

![(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1250247.png)

